3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-

Regulatory Compliance Fragrance Safety REACH Registration

(5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6), also known as (Z)-isoocimenol, is a C10 acyclic terpenoid alcohol belonging to the octadienol subclass of fragrance ingredients. Its structure features a conjugated diene system with a (Z)-configured double bond and a tertiary hydroxyl group.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 18675-16-6
Cat. No. B105262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
CAS18675-16-6
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC(=CC=CC(C)(C)O)C
InChIInChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7-
InChIKeyBOGURUDKGWMRHN-FFELTBSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6): Chemical Class, Identity, and Procurement Fundamentals


(5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6), also known as (Z)-isoocimenol, is a C10 acyclic terpenoid alcohol belonging to the octadienol subclass of fragrance ingredients [1]. Its structure features a conjugated diene system with a (Z)-configured double bond and a tertiary hydroxyl group. The compound is primarily employed as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, household cleaners, and detergents, with an estimated worldwide usage volume of 0.1–1 metric tonnes per annum [1]. It exists as the (Z)-stereoisomer of the isomeric pair (5Z)- and (5E)-2,6-dimethyl-3,5-octadien-2-ol, which are chemically distinct and separately regulated fragrance materials [1][2].

Why Generic Substitution is Insufficient: The (Z)-/(E)-Isomer Distinction in 2,6-Dimethyl-3,5-octadien-2-ol Procurement


While several octadienol isomers share the identical molecular formula (C10H18O) and molecular weight (154.25 g/mol), they are not interchangeable fragrance ingredients [1]. The (5Z)-isomer (CAS 18675-16-6) and its (5E)-counterpart (CAS 18675-17-7) are classified as distinct substances with separate EINECS numbers (242-492-1 and 242-493-7, respectively) and independent safety review dossiers under the Research Institute for Fragrance Materials (RIFM) program [1][2]. The geometric configuration about the Δ5 double bond influences the molecule's three-dimensional shape, which can directly affect olfactory receptor interactions, volatility profile, and formulation compatibility. For scientific and industrial users, substituting one isomer for the other without verification may compromise fragrance character, regulatory compliance, and product performance reproducibility. The following quantitative evidence clarifies the basis for isomer-specific selection.

Quantitative Differentiation Evidence for (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6)


Regulatory Distinction: Separate EINECS Inventory Listings for (Z)- and (E)-Isomers

The (5Z)-isomer (CAS 18675-16-6) and the (5E)-isomer (CAS 18675-17-7) are recognized as distinct chemical substances under European chemical regulation, as evidenced by their separate EINECS numbers and independent safety dossiers [1][2]. This regulatory separation mandates that procurement and formulation decisions treat these isomers as non-substitutable entities for compliance purposes.

Regulatory Compliance Fragrance Safety REACH Registration

Physical Property Equivalence: Log Kow and Water Solubility Comparison

Calculated physicochemical parameters indicate that the (5Z)- and (5E)-isomers exhibit identical predicted log Kow (3.3) and water solubility (355.4 mg/L at 25 °C) values based on RIFM safety review data [1][2]. This equivalence suggests that the two isomers possess similar hydrophobicity and aqueous partitioning behavior, which are critical determinants of formulation behavior in emulsion-based and aqueous consumer products.

Physicochemical Properties Formulation Science Fragrance Development

Volatility Profile: Vapor Pressure Equivalence at 25 °C

Both the (5Z)- and (5E)-isomers share identical calculated vapor pressure values of 0.0366 mm Hg at 25 °C according to the RIFM safety reviews [1][2]. This parity in volatility indicates that the isomers should exhibit comparable evaporation rates from neat materials and simple formulations under ambient conditions, which is a key factor in fragrance longevity and headspace performance.

Vapor Pressure Volatility Fragrance Evaporation

Usage Volume and Commercial Availability: Comparable Market Presence

RIFM safety reviews indicate that both the (5Z)- and (5E)-isomers have estimated worldwide usage volumes in the range of 0.1–1 metric tonnes per annum, suggesting similar commercial availability and market adoption [1][2]. Neither isomer demonstrates a significant volume advantage that would dictate procurement based on supply chain considerations alone.

Market Volume Commercial Availability Fragrance Supply Chain

Olfactory Differentiation: Geometric Isomerism Impacts Perceived Odor Character (Class-Level Inference)

No published direct head-to-head olfactory evaluation comparing (5Z)- and (5E)-2,6-dimethyl-3,5-octadien-2-ol was identified in the accessible literature. However, as a general class-level principle, geometric isomerism in acyclic terpenoid alcohols (e.g., (E)- vs. (Z)-ocimenols, nerol vs. geraniol) is well-documented to produce distinct olfactory profiles due to differential interactions with odorant receptors [1]. Therefore, while quantitative odor threshold or character data are lacking for this specific pair, the established structure-odor relationship for analogous terpenoids supports the expectation that the (5Z)-isomer possesses a unique olfactory signature relative to its (5E)-counterpart.

Olfactory Properties Stereochemistry Fragrance Creation

Primary Application Scenarios for (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS 18675-16-6) in Fragrance Development and Research


Fragrance Ingredient in Fine Fragrances, Cosmetics, and Household Products

This compound is directly utilized as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and household cleaners and detergents [1]. Its worldwide usage volume (0.1–1 metric tonnes per annum) confirms its established role in the fragrance industry [1]. Formulators should procure the specific (Z)-isomer required by their fragrance composition, as the (E)-isomer is a distinct regulatory entity and may impart a different olfactory character [1][2].

Reference Standard for Stereochemical Purity and Isomer Identification

Given the regulatory and potential olfactory distinctions between the (5Z)- and (5E)-isomers, analytical laboratories require authenticated reference standards of (5Z)-2,6-dimethyl-3,5-octadien-2-ol (CAS 18675-16-6) for method development and quality control [1][2]. Procurement of the correct isomer is essential for accurate identification, quantification, and purity assessment in fragrance raw material analysis.

Physicochemical Property Benchmarking for Formulation Science

The established physicochemical parameters (calculated log Kow = 3.3, water solubility = 355.4 mg/L, vapor pressure = 0.0366 mm Hg at 25 °C) provide a benchmark for formulators developing products containing this octadienol [1]. These values guide solubility predictions, emulsion stability assessments, and volatility profiling in consumer product matrices. While these parameters are identical to those of the (E)-isomer [2], procurement of the correct isomer remains necessary to ensure the intended olfactory performance and regulatory compliance.

Safety and Regulatory Compliance Documentation

The (5Z)-isomer possesses a dedicated RIFM safety review dossier and EINECS number (242-492-1), distinct from its (5E)-counterpart [1][2]. Companies using this material in fragrance formulations must reference the correct CAS number and safety data in regulatory submissions, safety assessments, and product labeling. Procurement must therefore align with the specific isomer cited in the formulation and safety dossier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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